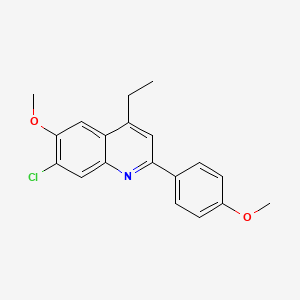
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline is a quinoline derivative known for its significant pharmacological and chemical properties. Quinoline derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedel-Crafts acylation of a substituted benzene ring followed by cyclization and chlorination steps . The reaction conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline has been widely studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline involves its interaction with various molecular targets. It can inhibit specific enzymes and receptors, leading to its biological effects. The compound may also interfere with DNA replication and protein synthesis pathways .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: Known for its antimalarial activity.
Camptothecin: Used as an anticancer agent.
Mepacrine: Another antimalarial compound.
Uniqueness
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline stands out due to its unique combination of substituents on the quinoline ring, which can enhance its pharmacological properties and reduce toxicity compared to other quinoline derivatives .
Propiedades
Número CAS |
63587-33-7 |
|---|---|
Fórmula molecular |
C19H18ClNO2 |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
7-chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C19H18ClNO2/c1-4-12-9-17(13-5-7-14(22-2)8-6-13)21-18-11-16(20)19(23-3)10-15(12)18/h5-11H,4H2,1-3H3 |
Clave InChI |
IUNFIAUCRSUBDJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC2=CC(=C(C=C12)OC)Cl)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















